molecular formula C22H25BFNO3 B8128279 2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-(isoindolin-2-yl)ethanone

2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-(isoindolin-2-yl)ethanone

Cat. No.: B8128279
M. Wt: 381.2 g/mol
InChI Key: IPQSBMUDQPZNJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 1620226-71-2, Molecular Formula: C₂₂H₂₅BFNO₃, MW: 381.26 g/mol) is a boronate ester derivative featuring:

  • A pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), enabling participation in Suzuki-Miyaura cross-coupling reactions .
  • A 2-fluoro substituent on the phenyl ring, influencing electronic properties and steric interactions .

It is commercially available (95% purity) and serves as a versatile intermediate in organic synthesis, particularly in drug discovery .

Properties

IUPAC Name

1-(1,3-dihydroisoindol-2-yl)-2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25BFNO3/c1-21(2)22(3,4)28-23(27-21)18-10-9-15(19(24)12-18)11-20(26)25-13-16-7-5-6-8-17(16)14-25/h5-10,12H,11,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQSBMUDQPZNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(=O)N3CC4=CC=CC=C4C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-(isoindolin-2-yl)ethanone typically involves multiple steps:

    Formation of the Boronate Ester: The boronate ester group can be introduced through a Suzuki-Miyaura coupling reaction. This involves the reaction of a halogenated phenyl derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Formation of the Isoindolinone Moiety: The isoindolinone structure can be synthesized through a cyclization reaction involving an appropriate precursor, such as an ortho-substituted benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-(isoindolin-2-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form a phenol derivative.

    Reduction: The carbonyl group in the isoindolinone moiety can be reduced to form an alcohol.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a phenol derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-(isoindolin-2-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule, including its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-(isoindolin-2-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The boronate ester group can form reversible covalent bonds with diols, which is useful in enzyme inhibition. The fluoro group can enhance binding affinity to targets through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Boronate Esters and Fluorinated Aromatic Rings

Compound Name CAS Number Molecular Formula Key Features Applications/Notes
Target Compound 1620226-71-2 C₂₂H₂₅BFNO₃ 2-fluoro, isoindolin-ethanone, pinacol boronate Suzuki coupling precursor; potential CNS drug intermediate
2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-(isoindolin-2-yl)ethanone 1620226-73-4 C₂₂H₂₅BFNO₃ 3-fluoro isomer of target compound Slightly altered reactivity due to fluorine position
1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone N/A C₁₃H₁₆BFO₃ Simplified structure lacking isoindolin moiety Intermediate for fluorinated biaryl synthesis
1-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone 1362243-63-7 C₁₅H₂₁BO₃ Methyl substituent instead of fluorine; no isoindolin Enhanced steric hindrance; used in kinase inhibitor synthesis

Key Observations :

  • The position of fluorine (2- vs. 3-) alters electronic effects and steric accessibility, impacting cross-coupling efficiency .

Analogues with Heterocyclic Boronate Esters

Compound Name CAS Number Molecular Formula Key Features Applications/Notes
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone 937591-97-4 C₁₆H₂₂BNO₃ Indoline core with acetyl group Intermediate for indoline-based pharmaceuticals
1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethanone 1256359-07-5 C₁₅H₁₉BN₂O₃ Indazole core; acetylated boronate Probable use in oncology drug development
2-(4-Chlorophenyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine N/A C₁₈H₁₉BClN₂O₂ Chlorophenyl-imidazopyridine hybrid Antiviral and anti-inflammatory candidate

Key Observations :

  • Indoline/indazole cores offer rigid scaffolds for targeting enzymes or receptors, contrasting with the target compound’s flexible isoindolin-ethanone structure .
  • Chlorine substituents in imidazopyridine derivatives enhance metabolic stability compared to fluorine .
Stability and Reactivity
  • Hydrolytic Stability : Pinacol boronate esters are generally stable but hydrolyze under acidic conditions. The ortho-fluoro substituent in the target compound may reduce hydrolysis rates compared to para-substituted analogues .
  • Thermal Stability : Isoindolin derivatives tolerate reflux conditions (e.g., in glacial acetic acid) , suggesting robustness in synthetic workflows.

Biological Activity

The compound 2-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-(isoindolin-2-yl)ethanone is a novel chemical entity with potential applications in medicinal chemistry. Its unique structural features suggest that it may interact with various biological targets, leading to diverse pharmacological effects. This article aims to summarize the biological activity of this compound based on available research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C17H20BFO3\text{C}_{17}\text{H}_{20}\text{B}\text{F}\text{O}_{3}

This structure includes a dioxaborolane moiety and an isoindoline ring, which are significant for its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an inhibitor of specific proteins involved in cellular processes. Notably, compounds with similar structures have shown promising results in inhibiting protein functions relevant to cancer and immune responses.

Case Studies and Findings

  • Inhibition of Perforin Activity :
    A study explored a series of compounds related to isoindolinone derivatives as inhibitors of perforin, a pore-forming protein expressed by lymphocytes. Although the specific compound was not directly tested, structural analogs demonstrated significant inhibition of perforin activity at low concentrations (IC50 values ranging from 0.79 μM to 3.03 μM) without cytotoxic effects on natural killer cells .
    CompoundIC50 (μM)Activity
    Isoindolinone derivative0.79Strong
    Another derivative1.69Moderate
    4-Acetyl derivative1.67Moderate
  • Cytotoxicity and Selectivity :
    The selectivity and cytotoxicity profile of similar compounds were evaluated in vitro using various cancer cell lines. Compounds with the dioxaborolane structure often exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
  • Mechanism of Action :
    Preliminary studies suggest that the mechanism may involve reversible binding to target proteins, preventing their interaction with cellular membranes and subsequent pore formation. This was evidenced by surface plasmon resonance studies showing rapid binding kinetics at low concentrations (≤2.5 μM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.